

# A Comparative Spectroscopic Guide: 3,6-Dimethoxy-2-nitrobenzaldehyde vs. 3-Nitrobenzaldehyde

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## Compound of Interest

Compound Name: 3,6-Dimethoxy-2-nitrobenzaldehyde

Cat. No.: B174978

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In the landscape of pharmaceutical research and drug development, the precise characterization of chemical intermediates is paramount. This guide provides a detailed spectroscopic comparison of **3,6-Dimethoxy-2-nitrobenzaldehyde** and a common alternative, 3-Nitrobenzaldehyde. The following sections present a comprehensive analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. This objective comparison is intended to assist researchers and scientists in making informed decisions for their synthetic and analytical endeavors.

## Spectroscopic Data Comparison

The structural nuances between **3,6-Dimethoxy-2-nitrobenzaldehyde** and 3-Nitrobenzaldehyde are clearly delineated by their respective spectroscopic signatures. The addition of two methoxy groups to the aromatic ring in **3,6-Dimethoxy-2-nitrobenzaldehyde** significantly influences the chemical environment of the protons and carbons, as observed in the NMR spectra. Similarly, these substitutions impact the vibrational frequencies in IR spectroscopy and the fragmentation patterns in mass spectrometry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Data Comparison

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3,6-Dimethoxy-2-nitrobenzaldehyde (in DMSO-d6)	9.68	d, J = 7.8 Hz	1H	Aldehyde proton (CHO)
7.74	dd, J = 9.6, 6.0 Hz	1H	Aromatic Proton	
7.50 – 7.45	m	1H	Aromatic Proton	
3.81 (approx.)	s	3H	Methoxy Protons (OCH <sub>3</sub> )	
3.70 (approx.)	s	3H	Methoxy Protons (OCH <sub>3</sub> )	
3-Nitrobenzaldehyde (in CDCl <sub>3</sub> )[1]	10.14	s	1H	Aldehyde proton (CHO)
8.70	s	1H	Aromatic Proton (H-2)	
8.50	d	1H	Aromatic Proton (H-4)	
8.27	d	1H	Aromatic Proton (H-6)	
7.78	t	1H	Aromatic Proton (H-5)	

Table 2: <sup>13</sup>C NMR Data Comparison

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
3,6-Dimethoxy-2-nitrobenzaldehyde (in DMSO-d <sub>6</sub> )	194.4	Aldehyde Carbon (CHO)
160.4, 159.5	Carbons attached to OCH <sub>3</sub>	
151.4	Carbon attached to NO <sub>2</sub>	
137.5, 129.8, 129.2, 126.0, 121.7, 122.0, 117.7, 112.5	Aromatic Carbons	
55.1	Methoxy Carbons (OCH <sub>3</sub> )	
3-Nitrobenzaldehyde (in CDCl <sub>3</sub> )[1]	189.67	Aldehyde Carbon (CHO)
148.79	C3 (Carbon attached to NO <sub>2</sub> )	
137.39	C1 (Carbon attached to CHO)	
134.58	C6	
130.36	C5	
128.57	C4	
124.49	C2	

## Infrared (IR) Spectroscopy

Table 3: IR Data Comparison

Compound	Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3,6-Dimethoxy-2-nitrobenzaldehyde (Predicted)	~3100-3000	Medium	Aromatic C-H Stretch
	~2950-2850	Medium	Aliphatic C-H Stretch (OCH <sub>3</sub> )
	~1700	Strong	Carbonyl (C=O) Stretch of Aldehyde
	~1580, ~1350	Strong	Asymmetric & Symmetric NO <sub>2</sub> Stretch
	~1270, ~1050	Strong	C-O Stretch (Methoxy)
3-Nitrobenzaldehyde[1]	3100-3000	Medium	Aromatic C-H Stretch
	2830-2695	Weak	Aldehyde C-H Stretch
	1760-1665	Strong	Carbonyl (C=O) Stretch of Aldehyde
	1550-1475	Strong	Asymmetric NO <sub>2</sub> Stretch
	1365-1290	Strong	Symmetric NO <sub>2</sub> Stretch
	900-675	Strong	Aromatic C-H Bending (Out-of-plane)

Note: A full experimental IR spectrum for **3,6-Dimethoxy-2-nitrobenzaldehyde** was not available. The provided data is based on characteristic absorption frequencies for its functional groups.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data Comparison

Compound	m/z	Relative Intensity (%)	Assignment
3,6-Dimethoxy-2-nitrobenzaldehyde[2]	211	-	[M] <sup>+</sup> (Molecular Ion)
	181	-	[M-NO] <sup>+</sup>
	165	-	[M-NO <sub>2</sub> ] <sup>+</sup>
	150	-	[M-NO <sub>2</sub> -CH <sub>3</sub> ] <sup>+</sup>
	122	-	[M-NO <sub>2</sub> -CH <sub>3</sub> -CO] <sup>+</sup>
3-Nitrobenzaldehyde[3] [4]	151	87.52	[M] <sup>+</sup> (Molecular Ion)
	150	84.84	[M-H] <sup>+</sup>
	121	-	[M-NO] <sup>+</sup>
	105	53.21	[M-NO <sub>2</sub> ] <sup>+</sup>
	77	99.99	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl Cation)
	51	86.92	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

Note: Detailed fragmentation intensities for **3,6-Dimethoxy-2-nitrobenzaldehyde** were not available. The assignments are based on its chemical structure and common fragmentation patterns of nitroaromatic compounds.

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols for acquiring the spectroscopic data presented in this guide.

## NMR Spectroscopy

A solution of the analyte (10-20 mg) is prepared in a deuterated solvent (approx. 0.5-0.7 mL), such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ), containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ , respectively, at room temperature.

## IR Spectroscopy

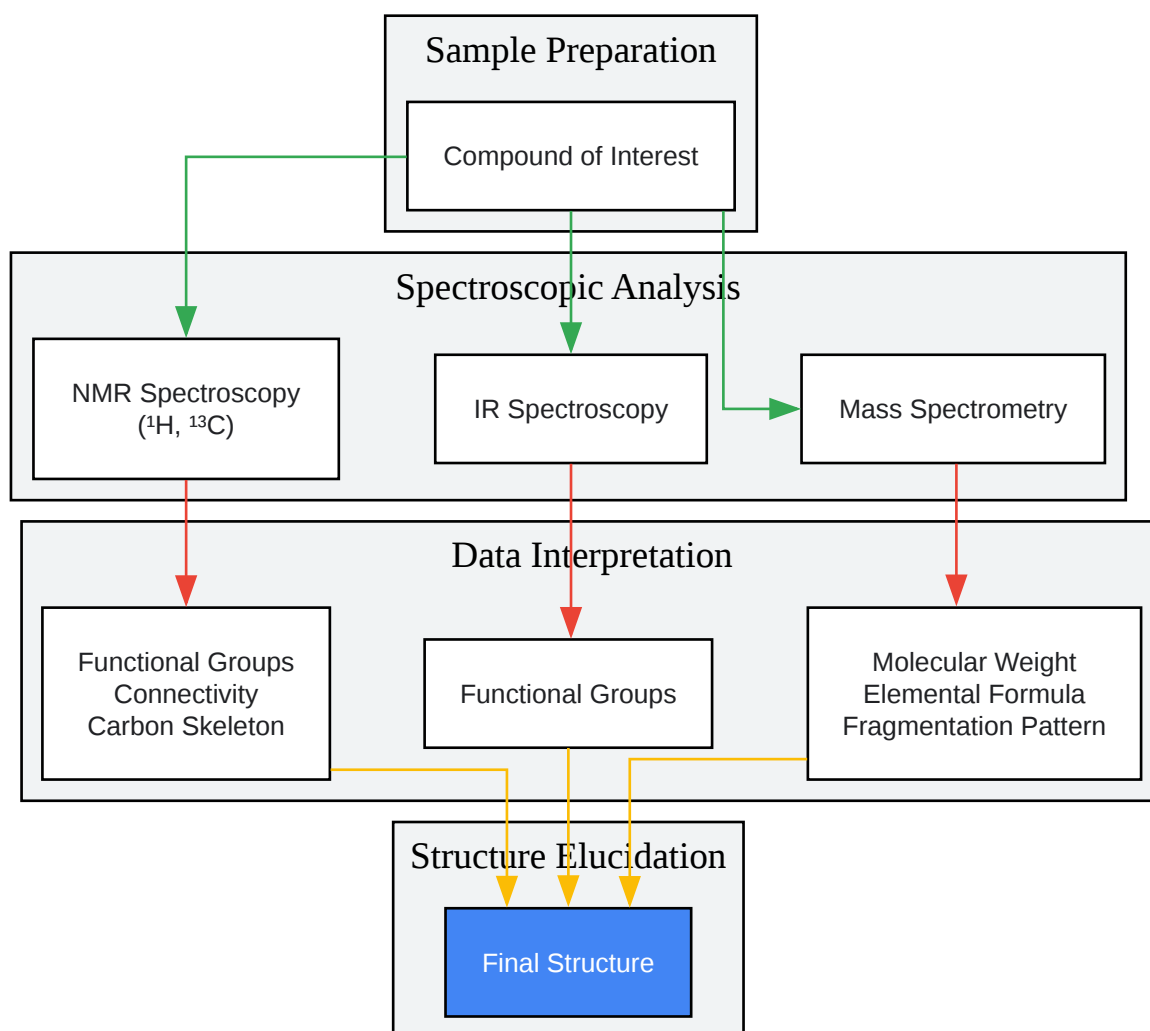
For solid samples, the KBr pellet method is commonly employed. Approximately 1-2 mg of the compound is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the compound in a volatile solvent like methanol or dichloromethane is introduced into the instrument. The sample is vaporized and then ionized by a beam of 70 eV electrons. The resulting ions are separated by a mass analyzer and detected to generate the mass spectrum.

## Spectroscopic Analysis Workflow

The logical progression of spectroscopic analysis for structural elucidation is depicted in the following workflow diagram.



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Caption: A workflow diagram illustrating the process of spectroscopic analysis for chemical structure elucidation.

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## References

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